molecular formula C5H11NO2 B13927728 4-Amino-3-methyltetrahydrofuran-3-ol

4-Amino-3-methyltetrahydrofuran-3-ol

Cat. No.: B13927728
M. Wt: 117.15 g/mol
InChI Key: UGYCPBXZJDOSLE-UHFFFAOYSA-N
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Description

4-Amino-3-methyltetrahydrofuran-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyltetrahydrofuran-3-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of itaconic acid followed by dehydra-decyclization of 3-methyltetrahydrofuran . The reaction typically requires catalysts such as ZSM-5 zeolite, H-Y zeolite, or niobium oxide, and is conducted under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . The process is optimized for large-scale manufacturing, ensuring consistent quality and supply for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyltetrahydrofuran-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

4-Amino-3-methyltetrahydrofuran-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical processes, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-methyltetrahydrofuran-3-ol include:

  • 3-Methyltetrahydrofuran-3-ol
  • 4-Amino-2-methyltetrahydrofuran-3-ol
  • 4-Hydroxy-3-methyltetrahydrofuran-3-ol

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an amino group and a hydroxyl group on the tetrahydrofuran ring. This unique combination of functional groups enhances its reactivity and versatility in chemical synthesis and research applications .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

4-amino-3-methyloxolan-3-ol

InChI

InChI=1S/C5H11NO2/c1-5(7)3-8-2-4(5)6/h4,7H,2-3,6H2,1H3

InChI Key

UGYCPBXZJDOSLE-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1N)O

Origin of Product

United States

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